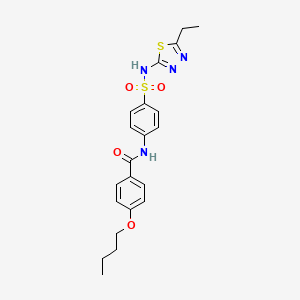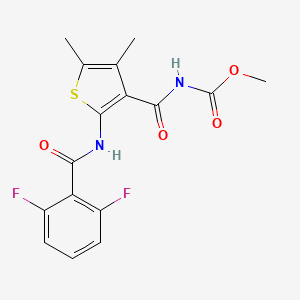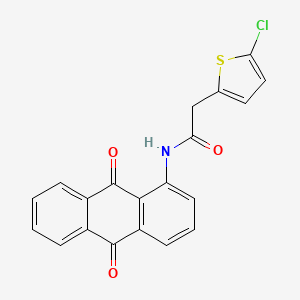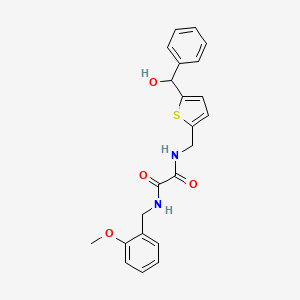
3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C7H15Cl2F3N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholin-4-yl group attached to a propan-1-amine chain with three fluorine atoms attached to the third carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.11 . More specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Gao, Liang, and Wang (2007) elaborated on the synthesis of tertiary amines, including compounds similar to 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine, and their application as inhibitors for carbon steel corrosion. These compounds demonstrated inhibitive performance by forming a protective layer on the metal surface, suggesting their potential in corrosion prevention technologies (G. Gao, C. Liang, & Hua Wang, 2007).
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) highlighted the use of similar tertiary amines in the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions. These compounds serve as scaffolds for various drug discovery efforts, indicating the role of tertiary amines like this compound in facilitating the development of new pharmacologically active molecules (G. Pattison et al., 2009).
Fluorinating Agents
Koroniak et al. (2006) described the use of secondary amine adducts, similar in structure to the subject compound, as efficient fluorinating agents. These adducts are capable of replacing hydroxyl groups in alcohols with fluorine, which is a critical step in the synthesis of various fluorinated organic compounds, showcasing the versatility of such tertiary amines in organic synthesis (H. Koroniak et al., 2006).
Antitumor Activity
Ji et al. (2018) synthesized a compound through the condensation of a similar tertiary amine and investigated its crystal structure and antitumor activity. The study demonstrates the potential of such tertiary amines in the development of new anticancer drugs, indicating their importance in medicinal chemistry (X. Ji et al., 2018).
DNA-Dependent Protein Kinase Inhibitors
Aristegui et al. (2006) developed methods for the synthesis of a key precursor for DNA-dependent protein kinase inhibitors using a process that involves a compound structurally related to this compound. This work underscores the compound's role in the synthesis of molecules with significant therapeutic potential (Sonsoles Rodriguez Aristegui et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(5-11)12-1-3-13-4-2-12/h6H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVBXTWKBKIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)

![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)


![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)

![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847100.png)


